8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Overview
Description
8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multi-step organic reactions. One common method includes the formation of the indole moiety followed by its sulfonylation and subsequent cyclization with a quinazoline derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets. The indole and quinazoline moieties allow the compound to bind to various enzymes or receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline: Shares the indole-sulfonyl structure but lacks the quinazoline moiety.
1H-Indole, 2,3-dihydro-1-methyl-: Contains the indole structure but differs in its functional groups and overall structure.
Uniqueness
8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is unique due to its combination of indole and quinazoline moieties, which are both significant in medicinal chemistry. This dual structure provides a versatile platform for developing new therapeutic agents and studying complex biological interactions .
Properties
IUPAC Name |
8-(2,3-dihydroindol-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20-16-13-15(8-9-18(16)22-11-4-3-7-19(22)21-20)27(25,26)23-12-10-14-5-1-2-6-17(14)23/h1-9,11,13H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKSWUWEAIWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CC=CC5=NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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